Depolipon

描述

Depolipon is a halogen-free, organophosphorus flame retardant derived from 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) . It is widely used in epoxy resins (EP), polyesters, and other polymer matrices to enhance fire resistance while maintaining mechanical properties. Unlike traditional halogenated flame retardants, Depolipon minimizes toxic fume emission during combustion, aligning with green chemistry principles . Its structure features a phosphorus-oxygen core, enabling radical scavenging and char formation during thermal degradation, which suppresses flame propagation .

属性

CAS 编号 |

16488-48-5 |

|---|---|

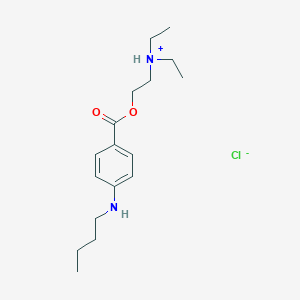

分子式 |

C17H29ClN2O2 |

分子量 |

328.9 g/mol |

IUPAC 名称 |

2-(diethylamino)ethyl 4-(butylamino)benzoate;hydrochloride |

InChI |

InChI=1S/C17H28N2O2.ClH/c1-4-7-12-18-16-10-8-15(9-11-16)17(20)21-14-13-19(5-2)6-3;/h8-11,18H,4-7,12-14H2,1-3H3;1H |

InChI 键 |

XTIUAXFQEAMQRU-UHFFFAOYSA-N |

SMILES |

CCCCNC1=CC=C(C=C1)C(=O)OCC[NH+](CC)CC.[Cl-] |

规范 SMILES |

CCCCNC1=CC=C(C=C1)C(=O)OCCN(CC)CC.Cl |

其他CAS编号 |

16488-48-5 |

产品来源 |

United States |

准备方法

合成路线和反应条件

对丁胺苯甲酰二乙氨基乙基盐酸盐的合成涉及对丁胺苯甲酸与二乙氨基乙醇的酯化反应。该反应通常需要酸性催化剂,例如盐酸,以促进酯化过程。反应在回流条件下进行,以确保反应物完全转化为所需的酯。

工业生产方法

在工业环境中,对丁胺苯甲酰二乙氨基乙基盐酸盐的生产遵循类似的合成路线,但规模更大。该过程涉及使用大型反应器和持续监测反应参数,以确保最终产物的产率和纯度高。然后通过重结晶纯化化合物,并干燥以获得盐酸盐。

化学反应分析

反应类型

对丁胺苯甲酰二乙氨基乙基盐酸盐会发生多种类型的化学反应,包括:

取代反应: 该化合物可以发生亲核取代反应,其中二乙氨基乙基基团可以被其他亲核试剂取代。

水解: 化合物中的酯键可以在酸性或碱性条件下水解,生成对丁胺苯甲酸和二乙氨基乙醇。

氧化和还原: 该化合物可以发生氧化和还原反应,尽管这些反应在典型应用中不太常见。

常用试剂和条件

盐酸: 用作酯化过程中的催化剂。

氢氧化钠: 用于水解反应中破坏酯键。

氧化剂: 例如高锰酸钾,可用于氧化反应。

形成的主要产物

对丁胺苯甲酸: 通过酯键水解形成。

二乙氨基乙醇: 水解的另一个产物。

科学研究应用

对丁胺苯甲酰二乙氨基乙基盐酸盐在科学研究中有几种应用:

化学: 用作酯化和水解反应研究中的模型化合物。

生物学: 研究其对神经细胞的影响,以及其在神经阻滞研究中的潜在用途。

医学: 广泛用作各种医疗程序中的局部麻醉剂,包括牙科和小型手术程序。

工业: 用于配制局部麻醉霜和凝胶。

作用机制

对丁胺苯甲酰二乙氨基乙基盐酸盐的主要作用机制是阻断神经细胞中的钠通道。 通过抑制钠离子的流入,该化合物阻止动作电位的启动和传播,导致目标区域的知觉丧失 。这种机制类似于其他局部麻醉剂,例如利多卡因和布比卡因。

相似化合物的比较

Structural Comparison

Depolipon belongs to the DOPO derivative family, sharing a phosphorus heterocyclic backbone. Key structural analogs include:

Table 1: Structural Properties

| Compound | Core Structure | Reactive Sites | Molecular Weight (g/mol) |

|---|---|---|---|

| Depolipon | Phosphaphenanthrene | P–O, P–C | ~350–400* |

| DOPO | Phosphaphenanthrene | P–H | 216.1 |

| DiDOPO | Dimeric DOPO | P–O, P–C | ~400–450* |

| Tetrabromobisphenol A | Brominated bisphenol | Br | 543.8 |

*Estimated based on DOPO derivatives.

Functional Performance

Depolipon’s flame-retardant efficiency is benchmarked against halogenated and other phosphorus-based compounds.

Table 2: Flame Retardancy Performance

| Compound | LOI (%)* | UL-94 Rating | pHRR Reduction (%)† | Toxicity Profile |

|---|---|---|---|---|

| Depolipon | 32–35 | V-0 | 50–60 | Low toxicity |

| DOPO | 28–30 | V-1 | 30–40 | Low toxicity |

| DiDOPO | 34–37 | V-0 | 60–70 | Low toxicity |

| Tetrabromobisphenol A | 27–29 | V-1 | 40–50 | High (toxic fumes) |

*Limiting Oxygen Index (LOI): Higher values indicate better flame retardancy.

†Peak Heat Release Rate (pHRR) reduction compared to untreated polymer.

Key Findings :

- Depolipon outperforms DOPO in LOI and pHRR reduction due to optimized phosphorus content and synergistic char formation .

- Compared to halogenated analogs, Depolipon achieves superior safety profiles, avoiding carcinogenic dioxin release during combustion .

- DiDOPO exhibits marginally higher efficiency than Depolipon, likely due to its dimeric structure enhancing thermal stability .

Environmental and Industrial Considerations

- Halogenated Compounds : Face regulatory restrictions (e.g., EU RoHS) due to persistence and bioaccumulation .

- Depolipon and DOPO Derivatives: Comply with REACH regulations; degrade into non-toxic phosphates .

- Cost Efficiency : Depolipon’s synthesis is more cost-effective than DiDOPO, making it preferable for large-scale industrial use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。